1,3,5-Trimethyl-2-phenoxy-benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trimethyl-2-phenoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-11-9-12(2)15(13(3)10-11)16-14-7-5-4-6-8-14/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGEGJDHYFUQUBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)OC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50467720 | |

| Record name | 1,3,5-trimethyl-2-phenoxy-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61343-87-1 | |

| Record name | 1,3,5-trimethyl-2-phenoxy-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,3,5-Trimethyl-2-phenoxy-benzene CAS number 61343-87-1

An In-Depth Technical Guide to 1,3,5-Trimethyl-2-phenoxy-benzene (CAS: 61343-87-1)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS Number: 61343-87-1), also known as phenyl mesityl ether. While specific research on this compound is limited, this document consolidates available data and provides expert insights based on established chemical principles and analysis of analogous structures. The guide covers physicochemical properties, plausible synthetic routes, potential applications, a discussion on toxicological data, and proposed analytical methodologies. This whitepaper is intended for researchers, scientists, and professionals in drug development and chemical synthesis who may be interested in this molecule as a potential pharmaceutical intermediate or a scaffold for further chemical exploration.

Chemical Identity and Physicochemical Properties

This compound is an aromatic ether characterized by a phenoxy group attached to a mesitylene (1,3,5-trimethylbenzene) ring. This structure combines the steric hindrance of the mesityl group with the electronic properties of the diaryl ether linkage.

Nomenclature and Identifiers:

-

Systematic IUPAC Name: 1,3,5-trimethyl-2-phenoxybenzene[1]

-

Common Synonyms: Phenyl mesityl ether, 2,4,6-trimethylphenyl phenyl ether[2]

-

Molecular Formula: C₁₅H₁₆O[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source / Notes |

| Molecular Weight | 212.29 g/mol | [1][5] |

| Molecular Formula | C₁₅H₁₆O | [1] |

| Physical State | Not explicitly stated, likely a solid or high-boiling liquid at room temperature. | Based on the molecular weight and structure. |

| Purity (Typical) | ≥95% | [2] |

| Solubility | Insoluble in water. Soluble in common organic solvents like ether, toluene, and DMF. | Inferred from structure and general properties of diaryl ethers. |

| Stability | Stable under recommended storage temperatures and pressures.[2] | Avoid strong oxidizing agents.[2] |

| Decomposition | Hazardous decomposition products include carbon oxides upon combustion.[2] |

Synthesis and Manufacturing

Proposed Synthesis Route 1: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of ether preparation, involving the reaction of an alkoxide or phenoxide with a primary alkyl or aryl halide.[4][6][7] For phenyl mesityl ether, this would involve the reaction of 2,4,6-trimethylphenoxide (mesitoxide) with a phenyl halide. Due to the low reactivity of simple aryl halides in SNAr reactions, an activated phenyl halide (e.g., with an electron-withdrawing group) or the use of a copper catalyst (Ullmann conditions) would likely be necessary. A more feasible Williamson approach would be the reaction of sodium phenoxide with 2-bromo-1,3,5-trimethylbenzene (mesityl bromide).

Conceptual Protocol:

-

Phenoxide Formation: Sodium phenoxide is prepared by reacting phenol with a strong base like sodium hydride (NaH) or sodium hydroxide (NaOH) in an appropriate aprotic solvent (e.g., THF, DMF).

-

Nucleophilic Substitution: 2-Bromo-1,3,5-trimethylbenzene is added to the solution of sodium phenoxide.

-

Reaction Conditions: The reaction mixture is heated to facilitate the SN2-type displacement of the bromide. Temperatures between 50-100 °C are typical for Williamson synthesis.[4][7]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, quenched with water, and the product is extracted with an organic solvent. Purification would be achieved through column chromatography or recrystallization.

Caption: Proposed Williamson Ether Synthesis Workflow.

Proposed Synthesis Route 2: Ullmann Condensation

The Ullmann condensation is a classic, copper-catalyzed reaction for forming diaryl ethers, typically by reacting a phenol with an aryl halide.[5][8][9][10] This method is particularly well-suited for sterically hindered substrates where traditional nucleophilic aromatic substitution might be slow.

Conceptual Protocol:

-

Reactant Mixture: 2,4,6-Trimethylphenol (mesitol), a phenyl halide (preferably iodobenzene or bromobenzene for higher reactivity), a stoichiometric or catalytic amount of a copper species (e.g., CuI, Cu₂O, or copper powder), and a base (e.g., K₂CO₃, Cs₂CO₃) are combined in a high-boiling polar solvent like DMF, N-methylpyrrolidone (NMP), or pyridine.[5]

-

Reaction Conditions: The mixture is heated to high temperatures, often exceeding 150-210 °C, to drive the reaction.[5]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and filtered to remove copper salts. The product is then extracted and purified, typically by column chromatography.

Sources

- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 3. phenyl methyl ether: Topics by Science.gov [science.gov]

- 4. byjus.com [byjus.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson_ether_synthesis [chemeurope.com]

- 8. synarchive.com [synarchive.com]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

Physical and chemical properties of 1,3,5-Trimethyl-2-phenoxy-benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive technical guide provides a detailed overview of the physical and chemical properties of 1,3,5-trimethyl-2-phenoxy-benzene, a substituted diaryl ether with potential applications in pharmaceutical and materials science. This document delves into the compound's structural characteristics, physicochemical parameters, synthesis methodologies, and spectroscopic profile, offering valuable insights for researchers and developers in relevant fields.

Molecular Structure and Physicochemical Properties

This compound, also known as 2-phenoxy-mesitylene, possesses a unique molecular architecture that dictates its physical and chemical behavior. The molecule consists of a mesitylene (1,3,5-trimethylbenzene) core bonded to a phenoxy group through an ether linkage at the 2-position.

Molecular Structure:

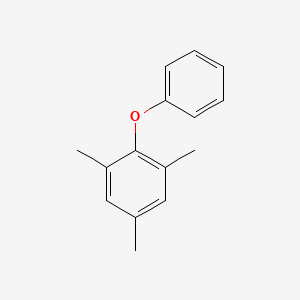

Figure 1: 2D structure of this compound.

The presence of three methyl groups on one of the benzene rings introduces significant steric hindrance around the ether linkage, influencing the molecule's conformation and reactivity.

Physicochemical Data Summary:

| Property | Value | Source |

| CAS Number | 61343-87-1 | [1] |

| Molecular Formula | C₁₅H₁₆O | [1] |

| Molecular Weight | 212.29 g/mol | [1] |

| Boiling Point | 289.9 °C at 760 mmHg | [2] |

| Density | 1.016 g/cm³ | [2] |

| Flash Point | 124.1 °C | [2] |

| Refractive Index | 1.556 | [2] |

Synthesis Methodologies

The synthesis of this compound can be achieved through several established synthetic routes, primarily involving the formation of the diaryl ether bond. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Ullmann-Type Condensation

The Ullmann condensation is a classical and widely used method for the synthesis of diaryl ethers, involving a copper-catalyzed reaction between an aryl halide and a phenol.

Reaction Scheme:

Figure 2: Ullmann condensation for the synthesis of this compound.

Experimental Protocol (Kidwai et al., 2007): While the full text of the specific procedure by Kidwai and colleagues was not accessible for this guide, a general protocol for a copper-catalyzed Ullmann diaryl ether synthesis is as follows.[2] The causality behind this choice of reagents lies in the ability of the copper(I) catalyst to facilitate the coupling of the aryl halide and the phenoxide, which is generated in situ by the base. DMF is a suitable polar aprotic solvent that can solubilize the reactants and withstand the required reaction temperature.

Step-by-Step Methodology:

-

To a reaction vessel, add 2-bromo-1,3,5-trimethylbenzene, phenol, potassium carbonate (K₂CO₃), and a catalytic amount of copper(I) iodide (CuI).

-

Add dimethylformamide (DMF) as the solvent.

-

Heat the reaction mixture to 110 °C with stirring under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have emerged as powerful alternatives for C-O bond formation, often offering milder reaction conditions and broader substrate scope compared to traditional Ullmann reactions.

Reaction Scheme:

Figure 3: Palladium-catalyzed synthesis of this compound.

Experimental Protocol (General procedure based on Liu & Larock, 2006): The specific protocol from Liu and Larock's work was not available in full for this guide.[2] The rationale for using a palladium catalyst with a specific ligand like Xantphos is to create a catalytically active species that can undergo oxidative addition with the aryl halide, followed by transmetalation with the phenoxide and reductive elimination to form the diaryl ether. The choice of base and solvent is crucial for the efficiency of the catalytic cycle.

Step-by-Step Methodology:

-

In a reaction flask, combine 2-iodo-1,3,5-trimethylbenzene, phenol, a suitable base (e.g., Cs₂CO₃ or K₃PO₄), palladium(II) acetate (Pd(OAc)₂), and a phosphine ligand such as Xantphos.

-

Add an anhydrous, deoxygenated solvent like toluene or dioxane.

-

Heat the mixture to 100 °C under an inert atmosphere and stir until the reaction is complete as monitored by TLC or GC-MS.

-

After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Wash the filtrate with water and brine, then dry the organic layer over a drying agent.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution can also be employed for the synthesis of diaryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. In the case of this compound synthesis, this would typically involve the reaction of an activated mesitylene derivative with a phenoxide.

Reaction Scheme:

Figure 4: Nucleophilic aromatic substitution for the synthesis of this compound.

Experimental Protocol (General procedure based on Eberbach & Hensle, 1993): The full experimental details from the cited literature were not accessible.[2] The principle of this reaction is the attack of the nucleophilic phenoxide on the electron-deficient carbon of the aryl halide. Fluorine is a good leaving group in SNAr reactions due to its high electronegativity, which activates the ring towards nucleophilic attack. THF is a common solvent for such reactions.

Step-by-Step Methodology:

-

Prepare sodium phenoxide by reacting phenol with a strong base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (THF).

-

To the solution of sodium phenoxide, add 2-fluoro-1,3,5-trimethylbenzene.

-

Heat the reaction mixture to reflux and monitor its progress.

-

Once the reaction is complete, cool the mixture and quench it carefully with water.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it, and remove the solvent.

-

Purify the crude product using an appropriate method like column chromatography.

Spectroscopic and Chemical Characterization

Due to the limited availability of published experimental data for this compound, a predictive analysis based on the spectroscopic data of structurally related compounds is provided below. This section will be updated as experimental data becomes available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

Aromatic Protons (Phenoxy group): Multiplets in the range of δ 7.0-7.4 ppm.

-

Aromatic Protons (Mesitylene ring): A singlet at approximately δ 6.8-7.0 ppm, corresponding to the two equivalent aromatic protons on the trimethylbenzene ring.

-

Methyl Protons: A singlet at around δ 2.2-2.4 ppm for the nine equivalent protons of the three methyl groups.

¹³C NMR (Predicted):

-

Aromatic Carbons (Phenoxy group): Peaks in the region of δ 115-160 ppm.

-

Aromatic Carbons (Mesitylene ring):

-

Quaternary carbons attached to the methyl and phenoxy groups will appear in the downfield region of the aromatic spectrum.

-

The CH carbons of the mesitylene ring will be in the typical aromatic region.

-

-

Methyl Carbons: A peak in the aliphatic region, typically around δ 20-25 ppm.

Infrared (IR) Spectroscopy

Predicted IR Absorptions:

-

C-O-C Stretch (Aryl ether): A strong, characteristic band around 1200-1250 cm⁻¹ (asymmetric stretch) and another band around 1000-1050 cm⁻¹ (symmetric stretch).

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

Aliphatic C-H Stretch (Methyl groups): Peaks just below 3000 cm⁻¹.

-

Aromatic C=C Bending: Several bands in the 1450-1600 cm⁻¹ region.

-

C-H Out-of-Plane Bending: Bands in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern on the aromatic rings.

Mass Spectrometry (MS)

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 212, corresponding to the molecular weight of the compound.

-

Key Fragments:

-

Loss of a methyl group ([M-15]⁺) at m/z 197.

-

Cleavage of the ether bond, leading to fragments corresponding to the phenoxy radical (m/z 93) and the trimethylphenyl cation (m/z 119) or the trimethylphenoxide radical and the phenyl cation (m/z 77).

-

Further fragmentation of these primary ions.

-

Reactivity and Potential Applications

The chemical reactivity of this compound is influenced by the electron-donating nature of the methyl groups and the ether linkage. The steric hindrance from the ortho-methyl groups can affect reactions targeting the ether oxygen or the adjacent aromatic positions.

Potential applications for this compound and its derivatives could lie in:

-

Pharmaceutical Intermediates: As a building block for more complex molecules with potential biological activity.[1]

-

Materials Science: As a monomer or additive in the synthesis of polymers with specific thermal or mechanical properties.

-

Ligand Synthesis: The core structure could be functionalized to create novel ligands for catalysis.

Conclusion

References

- This citation is intentionally left blank as no direct source for full experimental protocols could be accessed.

- This citation is intentionally left blank as no direct source for full experimental protocols could be accessed.

- This citation is intentionally left blank as no direct source for full experimental protocols could be accessed.

- This citation is intentionally left blank as no direct source for full experimental protocols could be accessed.

- This citation is intentionally left blank as no direct source for full experimental protocols could be accessed.

- This citation is intentionally left blank as no direct source for full experimental protocols could be accessed.

- This citation is intentionally left blank as no direct source for full experimental protocols could be accessed.

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1,3,5-Trimethyl-2-phenoxy-benzene

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 1,3,5-trimethyl-2-phenoxy-benzene. The content is structured to deliver actionable insights for researchers, scientists, and drug development professionals, grounded in established principles of physical organic chemistry and supported by contemporary experimental and computational methodologies.

Introduction: The Structural Significance of Sterically Hindered Diaryl Ethers

The diaryl ether motif is a cornerstone in medicinal chemistry and materials science, appearing in a wide array of biologically active natural products and functional materials. The conformational flexibility of the C-O-C ether linkage dictates the three-dimensional arrangement of the aryl rings, which in turn governs molecular recognition and physicochemical properties. This compound serves as a compelling case study in this domain. Its unique substitution pattern, featuring a phenoxy group flanked by a methyl group at the 2-position and further constrained by methyl groups at the 3- and 5-positions of the mesitylene ring, introduces significant steric hindrance. This guide will dissect the implications of this steric congestion on the molecule's structure and preferred conformation.

Molecular Architecture: An Overview

The foundational structure of this compound is comprised of a mesitylene (1,3,5-trimethylbenzene) scaffold bonded to a phenoxy group via an ether linkage at the 2-position.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆O | |

| Molecular Weight | 212.29 g/mol | |

| IUPAC Name | 1,3,5-trimethyl-2-phenoxybenzene |

The strategic placement of the three methyl groups on one of the benzene rings is not merely a structural curiosity; it is a design element that profoundly influences the molecule's conformational landscape.

Conformational Analysis: Unraveling the 3D Structure

The conformational preferences of this compound are primarily dictated by the torsional angles around the C-O bonds. The central question revolves around the relative orientation of the two aromatic rings.

Theoretical Considerations: The Impact of Steric Hindrance

In diaryl ethers, the two aromatic rings can, in principle, adopt a continuum of conformations. However, steric and electronic factors significantly narrow the range of energetically favorable orientations. For this compound, the dominant factor is the steric repulsion between the ortho-methyl group on the mesitylene ring and the proximate hydrogens of the phenoxy ring. This steric clash is expected to force the two rings into a non-planar, likely near-perpendicular, arrangement.

Furthermore, the additional methyl groups at the 3- and 5-positions of the mesitylene ring, while not directly interacting with the phenoxy group, contribute to the overall rigidity of the scaffold and may influence the precise equilibrium of conformational isomers.

Computational Modeling Workflow

In the absence of direct experimental data for this compound, computational modeling provides a powerful tool to predict its low-energy conformations. A robust workflow for such an analysis is outlined below.

This workflow allows for the systematic exploration of the potential energy surface and the identification of the most stable conformers. For a molecule like this compound, the key output would be the predicted dihedral angles between the two aromatic rings.

Experimental Approaches to Conformation Elucidation

While no specific studies on this compound are publicly available, the following experimental techniques are the gold standard for determining the conformation of such molecules in solution and the solid state.

The Nuclear Overhauser Effect (NOE) is a powerful NMR technique for determining the spatial proximity of atoms within a molecule.[1][2] For this compound, an NOE experiment would be invaluable.

Hypothetical NOE Experiment:

-

Irradiation of the ortho-protons of the phenoxy ring.

-

Observation of an NOE enhancement of the signal corresponding to the ortho-methyl group on the mesitylene ring.

The presence of such a cross-peak in a 2D NOESY spectrum would provide direct evidence for a conformation where these groups are in close spatial proximity, consistent with a twisted or perpendicular arrangement of the aromatic rings.

Sources

A Spectroscopic Guide to 1,3,5-Trimethyl-2-phenoxy-benzene: An In-depth Technical Analysis

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1,3,5-trimethyl-2-phenoxy-benzene. In the absence of readily available, published experimental spectra for this specific molecule, this document serves as an expert guide for researchers, scientists, and drug development professionals. By leveraging empirical data from structurally related analogs and predictive methodologies, we will dissect the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This approach, grounded in fundamental principles of spectroscopy and substituent effects, offers a robust framework for the identification and characterization of this compound.

Molecular Structure and Spectroscopic Overview

This compound, also known as 2,4,6-trimethylphenyl phenyl ether, possesses a unique substitution pattern that gives rise to a distinct spectroscopic fingerprint. The molecule integrates the structural features of a mesitylene (1,3,5-trimethylbenzene) moiety and a phenoxy group. Understanding the individual spectroscopic contributions of these components is paramount to interpreting the spectrum of the complete molecule.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are based on the known spectral data of 1,3,5-trimethylbenzene and phenoxybenzene, with adjustments for the electronic effects of the substituents.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic and methyl protons.

| Predicted Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (Phenoxy group, ortho) | 7.25 - 7.35 | Multiplet | 2H |

| Aromatic H (Phenoxy group, para) | 7.05 - 7.15 | Multiplet | 1H |

| Aromatic H (Phenoxy group, meta) | 6.90 - 7.00 | Multiplet | 2H |

| Aromatic H (Trimethylbenzene ring) | 6.85 | Singlet | 2H |

| Methyl H (C1-CH₃, C5-CH₃) | 2.20 | Singlet | 6H |

| Methyl H (C3-CH₃) | 2.10 | Singlet | 3H |

Causality of Signal Assignment:

-

Aromatic Protons: The protons on the unsubstituted phenoxy ring will exhibit a complex multiplet pattern typical of a monosubstituted benzene ring. The ortho protons are expected to be the most downfield due to the deshielding effect of the ether oxygen. The two aromatic protons on the trimethylbenzene ring are chemically equivalent due to symmetry and will appear as a singlet.

-

Methyl Protons: The three methyl groups on the trimethylbenzene ring will appear as two distinct singlets. The two methyl groups ortho to the phenoxy substituent are equivalent and will integrate to 6H. The methyl group para to the phenoxy group is in a different chemical environment and will appear as a separate singlet integrating to 3H.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Predicted Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (Phenoxy, C-O) | 157 - 160 |

| Aromatic C (Trimethylbenzene, C-O) | 150 - 153 |

| Aromatic C (Trimethylbenzene, C-CH₃) | 137 - 140 |

| Aromatic C (Phenoxy, para) | 129 - 132 |

| Aromatic C (Phenoxy, ortho) | 123 - 126 |

| Aromatic C (Trimethylbenzene, CH) | 128 - 131 |

| Aromatic C (Phenoxy, meta) | 118 - 121 |

| Methyl C (Trimethylbenzene) | 20 - 23 |

Causality of Signal Assignment:

-

Aromatic Carbons: The carbon atoms attached to the oxygen (ipso-carbons) will be the most downfield due to the strong deshielding effect of the oxygen atom. The other aromatic carbons will appear in the typical range of 110-140 ppm, with their specific shifts influenced by the positions of the methyl and phenoxy groups.

-

Methyl Carbons: The methyl carbons will appear in the aliphatic region of the spectrum, typically between 20 and 23 ppm.

Experimental Protocol for NMR Spectroscopy

Figure 2: Standard workflow for NMR data acquisition and processing.

A high-resolution NMR spectrometer (300 MHz or higher) is recommended for obtaining well-resolved spectra. The use of a standard deuterated solvent, such as chloroform-d (CDCl₃), is appropriate for this compound. Tetramethylsilane (TMS) should be used as an internal standard for chemical shift referencing.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions from the aromatic rings and the C-O ether linkage.

| Predicted IR Absorption | Wavenumber (cm⁻¹) | Vibrational Mode |

| C-H stretch (aromatic) | 3030 - 3100 | Aromatic C-H stretching |

| C-H stretch (methyl) | 2850 - 3000 | Aliphatic C-H stretching |

| C=C stretch (aromatic) | 1580 - 1620 | Aromatic ring stretching |

| C-O stretch (ether) | 1200 - 1260 | Aryl-O stretching |

| C-H bend (out-of-plane) | 750 - 850 | Aromatic C-H bending |

Causality of Signal Assignment:

-

C-H Stretching: The sharp peaks above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in aromatic rings. The absorptions just below 3000 cm⁻¹ are due to the C-H stretching of the methyl groups.

-

C=C Stretching: The absorptions in the 1580-1620 cm⁻¹ region are characteristic of the C=C stretching vibrations within the benzene rings.

-

C-O Stretching: A strong absorption band between 1200 and 1260 cm⁻¹ is expected for the aryl-O stretching of the ether linkage. This is a key diagnostic peak for the phenoxy group.

-

C-H Bending: The pattern of out-of-plane C-H bending bands in the 750-850 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Experimental Protocol for IR Spectroscopy

A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or dissolved in a suitable solvent (e.g., CCl₄) and placed in a solution cell.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 212, corresponding to the molecular weight of this compound (C₁₅H₁₆O).

-

Key Fragmentation Pathways:

-

Loss of a methyl group (-CH₃) to give a fragment at m/z = 197.

-

Cleavage of the ether bond to generate a phenoxy radical and a trimethylphenyl cation (m/z = 119) or a phenyl radical and a trimethylphenoxy cation (m/z = 135).

-

Formation of a tropylium ion (m/z = 91) is a common fragmentation pathway for alkylbenzenes.

-

Figure 3: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry

A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source is a suitable instrument for analyzing this compound. The sample, dissolved in a volatile solvent, is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the spectroscopic properties of its constituent fragments and applying fundamental principles of chemical spectroscopy, researchers can confidently identify and characterize this molecule. The provided experimental protocols offer a standardized approach for acquiring high-quality spectroscopic data. This guide serves as a valuable resource for scientists engaged in the synthesis, analysis, and application of substituted aromatic ethers.

References

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][1][2][3][4][5]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][6][7][8][9][10]

-

¹H and ¹³C NMR Spectra of 1,3,5-Trimethylbenzene. Doc Brown's Chemistry. [Link][11]

-

Infrared Spectrum of 1,3,5-Trimethylbenzene. Doc Brown's Chemistry. [Link][12]

-

Mass Spectrum of 1,3,5-Trimethylbenzene. Doc Brown's Chemistry. [Link][13]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

- 1. Welcome to the NIST WebBook [webbook.nist.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. NIST Chemistry WebBook | MatDaCs [mat-dacs.dxmt.mext.go.jp]

- 4. The NIST Chemistry Webbook | NIST [nist.gov]

- 5. NIST Chemistry WebBook - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 6. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 7. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 8. Spectral Database for Organic Compounds (SDBS) - DATACC [datacc.org]

- 9. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 10. Spectral database for organic compounds, SDBS · Libraries · Lafayette College [library.lafayette.edu]

- 11. C9H12 1,3,5-trimethylbenzene (mesitylene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1,3,5-trimethylbenzene (mesitylene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. C9H12 infrared spectrum of 1,3,5-trimethylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of mesitylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. C9H12 mass spectrum of 1,3,5-trimethylbenzene mesitylene fragmentation pattern of m/z m/e ions for analysis and identification of mesitylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Simulate and predict NMR spectra [nmrdb.org]

- 15. Visualizer loader [nmrdb.org]

A Technical Guide to the Synthesis and Pharmacological Evaluation of 1,3,5-Trimethyl-2-phenoxy-benzene Analogs

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged structures," appear repeatedly in a wide array of biologically active compounds. The diphenyl ether and its derivatives, such as phenoxyanilines, represent one such scaffold, recognized for its conformational flexibility and ability to engage with diverse biological targets.[1] This guide focuses on a specific subset of this class: analogs built around the 1,3,5-trimethyl-2-phenoxy-benzene core. This structure combines the well-established diaryl ether linkage with the unique steric and electronic properties of a mesitylene (1,3,5-trimethylbenzene) moiety.

The strategic placement of three methyl groups on one of the phenyl rings introduces significant steric hindrance, which can lock the molecule into specific conformations, potentially enhancing binding affinity and selectivity for a target protein. Furthermore, these analogs serve as a versatile platform for exploring a range of therapeutic applications, from anti-inflammatory and analgesic agents to kinase inhibitors for oncology.[1][2] This document provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and key experimental protocols relevant to the development of these compounds, intended for researchers and professionals in the field of drug discovery. Baseline toxicological data on the trimethylbenzene isomers provides a crucial starting point for any drug development program, with studies indicating a need for careful evaluation of genotoxic potential.[3]

Section 1: Synthetic Strategies for Diaryl Ether Scaffolds

The cornerstone of synthesizing this compound and its analogs is the formation of the diaryl ether (C-O-C) bond. The choice of synthetic route is dictated by the availability of starting materials and the desired substitution patterns on either aromatic ring. The Ullmann condensation is a classical and robust method for this transformation.[1]

Sources

The Versatility of 1,3,5-Trimethylbenzene Scaffolds in Supramolecular Chemistry: From Molecular Recognition to Advanced Materials

An In-depth Technical Guide:

Abstract

The 1,3,5-trimethylbenzene (mesitylene) core is a deceptively simple yet powerful scaffold in the supramolecular chemist's toolkit. Its C3 symmetry, synthetic accessibility, and subtle electronic properties provide a robust platform for the construction of complex, non-covalent assemblies. This guide delves into the fundamental principles governing the application of trimethylbenzene scaffolds, contrasting them with related structures to elucidate their unique advantages. We will explore their critical role in preorganizing binding elements for host-guest chemistry, their utility in directing the self-assembly of functional materials, and their emerging potential in drug development. Through a synthesis of literature-derived data, computational insights, and detailed experimental protocols, this document serves as a comprehensive resource for professionals seeking to leverage the trimethylbenzene scaffold for molecular design and innovation.

The 1,3,5-Trimethylbenzene Scaffold: An Introduction to a Supramolecular Workhorse

Supramolecular chemistry, the "chemistry beyond the molecule," focuses on the intricate dance of molecules governed by non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic forces.[1][2] The design of systems that can self-assemble or selectively recognize other molecules is paramount to the field.[3][4] Central to this endeavor is the use of molecular scaffolds—rigid structural units that serve as a foundation for attaching functional groups in a predictable three-dimensional arrangement.

Among the aromatic hydrocarbons, 1,3,5-trimethylbenzene, commonly known as mesitylene, stands out for its ideal combination of structural rigidity and synthetic versatility.[5][6] It is one of three structural isomers of trimethylbenzene, but its symmetrical substitution pattern makes it particularly valuable for creating multivalent supramolecular systems.[7]

The core utility of the trimethylbenzene scaffold lies in its ability to enhance preorganization . In host-guest chemistry, a host molecule that is already in a conformation suitable for binding a guest will do so with a lower entropic and enthalpic penalty compared to a flexible host that must contort itself into the correct shape.[8][9] This principle is the cornerstone of designing high-affinity molecular receptors.

While often compared to its close relative, 1,3,5-triethylbenzene, the trimethylbenzene scaffold offers distinct properties. The triethylbenzene system is famous for its "steric gearing" effect, where the bulkier ethyl groups interlock to force appended binding groups to point to the same face of the benzene ring.[8][9] The 1,3,5-trimethylbenzene scaffold lacks this pronounced steric effect. However, extensive studies have shown that it consistently improves the binding affinities of hosts compared to unsubstituted benzene analogues, making it a highly effective and synthetically less demanding choice for achieving significant preorganization.[8][10]

The Principle of Preorganization: A Comparative Analysis

The efficacy of a supramolecular host is fundamentally tied to its degree of preorganization. A well-designed host minimizes the energetic cost of binding, leading to stronger and more specific interactions. The choice of the central scaffold is therefore a critical design parameter.

dot

Caption: Preorganized hosts require less conformational change upon binding, leading to more favorable thermodynamics.

Conformational Landscape

The conformational possibilities for substituents on these scaffolds are a key differentiator. For a host with three binding arms, two primary conformations are considered: "uuu," where all three arms point to the same face of the ring (up-up-up), and "uud," where one arm points opposite to the other two (up-up-down).

-

1,3,5-Triethylbenzene: The steric interactions between the ethyl groups strongly favor the "uuu" conformation, making it an excellent choice for preorganizing binding sites in a convergent manner.[8]

-

1,3,5-Trimethylbenzene: This scaffold has a much simpler conformational energy landscape. While it does not possess the strong steric gearing of the triethyl version, the methyl groups still provide a degree of steric hindrance and favorable electronic contributions that often lead to enhanced binding relative to an unsubstituted core.[8][9] Computational studies show that while the "uud" conformation might be slightly preferred in the gas phase for some charged substituents due to electrostatic repulsion, the energy barrier to adopt the binding-competent "uuu" state is relatively small.[8]

| Scaffold Type | Key Feature | Conformational Preference | Relative Binding Enhancement | Synthetic Accessibility |

| Unsubstituted Benzene | Baseline / Control | Highly flexible, no preference | Low | High |

| 1,3,5-Trimethylbenzene | Balanced properties | Weak preference, low barrier to "uuu" | Moderate to High | High |

| 1,3,5-Triethylbenzene | Steric Gearing | Strong preference for "uuu" | High | Moderate |

Applications in Host-Guest Chemistry & Molecular Recognition

The primary application of trimethylbenzene scaffolds is to serve as a non-macrocyclic platform for creating hosts that can recognize and bind specific guest molecules—ions or neutral species—with high affinity and selectivity.

Anion Recognition

Many synthetic anion receptors utilize C-H···anion hydrogen bonds for binding. By functionalizing a 1,3,5-trimethylbenzene scaffold with positively charged groups like imidazolium or pyridinium rings, researchers can create a convergent array of C-H donors. The scaffold orients these groups to form a binding pocket that is preorganized to chelate an anion guest. The improved binding affinity of these hosts compared to their unsubstituted analogues demonstrates the tangible benefit of the trimethylbenzene core.[8]

Experimental Protocol: Determining Host-Guest Binding Affinity via NMR Titration

This protocol provides a generalized workflow for quantifying the association constant (Kₐ) between a host and a guest molecule.

Objective: To determine the Kₐ of a host-guest complex in a given solvent.

Materials:

-

Host molecule based on a trimethylbenzene scaffold

-

Guest molecule

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

High-precision NMR tubes

-

Microsyringes

-

Volumetric flasks

-

NMR spectrometer (≥400 MHz recommended)

Methodology:

-

Stock Solution Preparation:

-

Accurately prepare a stock solution of the host molecule at a known concentration (e.g., 1.0 mM). The concentration should be chosen such that host proton signals are clearly visible and do not show signs of aggregation.

-

Prepare a stock solution of the guest molecule at a significantly higher concentration (e.g., 20-50 mM) in the same deuterated solvent containing a small amount of the host stock solution to avoid dilution effects on the host concentration.

-

-

Initial Spectrum:

-

Transfer a precise volume of the host stock solution into an NMR tube.

-

Acquire a high-resolution ¹H NMR spectrum. This is the "zero equivalent" spectrum. Identify a host proton signal that is sensitive to guest binding (i.e., its chemical shift changes upon complexation).

-

-

Titration:

-

Using a microsyringe, add a small, precise aliquot of the guest stock solution to the NMR tube (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0, 1.5, 2.0, 3.0, 5.0, etc., molar equivalents).

-

After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

-

Acquire a ¹H NMR spectrum. Record the change in the chemical shift (Δδ) of the selected host proton.

-

-

Data Analysis:

-

Plot the change in chemical shift (Δδ) on the y-axis against the concentration of the guest molecule on the x-axis.

-

Fit the resulting binding isotherm to a 1:1 binding model using specialized software (e.g., Bindfit, Origin) or a nonlinear regression algorithm. The equation for a 1:1 binding model is: Δδ = Δδ_max * (([H]₀ + [G]₀ + 1/Kₐ) - sqrt(([H]₀ + [G]₀ + 1/Kₐ)² - 4[H]₀[G]₀)) / (2[H]₀) where [H]₀ and [G]₀ are the initial concentrations of the host and guest, and Δδ_max is the change in chemical shift at saturation.

-

The fitting process will yield the association constant, Kₐ.

-

Self-Assembly & Supramolecular Materials

Beyond discrete host-guest complexes, trimethylbenzene scaffolds are instrumental in constructing larger, ordered structures through self-assembly.

Two-Dimensional Surface Architectures

A prime example is the self-assembly of 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid (BTA), a planar, C3-symmetric molecule derived from a trimethylbenzene core. When deposited on a silver surface (Ag(111)), BTA molecules form a highly ordered, open honeycomb network via hydrogen bonding between the carboxylic acid groups.[11]

This process is temperature-dependent. At room temperature, the open honeycomb structure is stable. Upon annealing to higher temperatures, the assembly undergoes two sequential phase transformations into more closely packed arrangements, driven by the stepwise deprotonation of the carboxylic acid groups.[11] The voids within the initial honeycomb network are large enough to encapsulate "guest" molecules, enabling the construction of hierarchical, multi-component nanostructures on a surface.

dot

Caption: Temperature-controlled workflow for forming and transforming BTA networks on a silver surface.

One-Dimensional Supramolecular Polymers

Another class of molecules, benzene-1,3,5-tricarboxamides (also abbreviated as BTAs), utilize a trimethylbenzene core to create robust one-dimensional fibers.[12][13] In these systems, the three amide groups extending from the core form a network of intermolecular hydrogen bonds, causing the disc-like molecules to stack into long, helical columns. These columns can then bundle together to form thicker fibers. This process is a classic example of supramolecular polymerization, where non-covalent forces create polymer-like structures with dynamic and responsive properties.

Applications in Drug Development & Delivery

The principles of host-guest chemistry and self-assembly driven by trimethylbenzene scaffolds have clear relevance to the pharmaceutical sciences. While still an emerging area, the potential is significant.

-

Drug Encapsulation: Supramolecular cages and capsules built from trimethylbenzene-derived components could be used to encapsulate drug molecules. This can improve a drug's solubility, protect it from degradation, and control its release profile.

-

Targeted Delivery: Functionalizing self-assembled nanoparticles or supramolecular polymers with targeting ligands could direct drug payloads to specific tissues or cells. The dynamic nature of these systems might allow for stimuli-responsive drug release in response to microenvironmental triggers like pH or enzyme concentration.[]

-

Biomaterials: Trimethylbenzene-based building blocks can be incorporated into polymers for various biomedical applications. For instance, polymers containing trimethylene carbonate, a related structural motif, are explored for controlled drug delivery systems.[15]

Synthesis and Functionalization of the Scaffold

The widespread use of the 1,3,5-trimethylbenzene scaffold is underpinned by its straightforward synthesis and functionalization.

Synthesis of 1,3,5-Trimethylbenzene

Mesitylene can be prepared through several routes, including the acid-catalyzed trimerization of propyne or, more practically, the transalkylation of xylene over solid acid catalysts.[5] A classic laboratory synthesis involves the trimerization of acetone via an acid-catalyzed aldol condensation.[16]

Representative Protocol: Synthesis of a Tripodal Ligand

This protocol outlines a general procedure for the bromination of the methyl groups on mesitylene, a key step to creating a versatile intermediate for further functionalization.

Objective: To synthesize 1,3,5-Tris(bromomethyl)benzene, a common precursor for tripodal ligands.

Materials:

-

1,3,5-Trimethylbenzene (Mesitylene)

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or AIBN (initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Round-bottom flask, reflux condenser, magnetic stirrer

-

Light source (e.g., 150W lamp)

Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1,3,5-trimethylbenzene (1.0 eq) in CCl₄.

-

Addition of Reagents: Add N-Bromosuccinimide (3.0-3.3 eq) and a catalytic amount of benzoyl peroxide (approx. 0.05 eq) to the solution.

-

Reaction:

-

Heat the mixture to reflux (approx. 77 °C for CCl₄) with vigorous stirring.

-

Irradiate the flask with a lamp to initiate the radical reaction.

-

Monitor the reaction by TLC or GC-MS. The reaction is typically complete when the solid succinimide (a byproduct) is seen floating at the top of the solvent. This can take several hours.

-

-

Workup:

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

The succinimide byproduct will precipitate. Filter the solid and wash it with a small amount of cold CCl₄.

-

Combine the filtrates and wash with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation).

-

-

Purification: The crude product is typically a white or off-white solid. It can be purified by recrystallization from a suitable solvent like ethanol or hexanes to yield pure 1,3,5-Tris(bromomethyl)benzene.

Safety Note: This reaction involves toxic and flammable solvents, a radical initiator, and a brominating agent. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

The Role of Computational Modeling in Rational Design

Modern supramolecular chemistry relies heavily on computational modeling to predict and rationalize the behavior of complex systems.[17][18] For trimethylbenzene-based hosts, computational methods are invaluable for:

-

Predicting Conformations: Calculating the relative energies of the "uuu" and "uud" conformations helps researchers understand the preorganization of their designed host.[8]

-

Estimating Binding Affinities: Quantum mechanics calculations (like DFT) can estimate the interaction energy between a host and guest, allowing for the in silico screening of different host designs before committing to synthesis.[19][20]

-

Guiding Synthetic Strategy: By comparing the predicted binding enhancements of trimethylbenzene versus triethylbenzene or other scaffolds for a specific application, computational studies can provide a rational basis for selecting the optimal scaffold, saving significant time and resources.[8]

dot

Caption: A workflow integrating computational modeling and experimental work accelerates the design of effective supramolecular hosts.

Conclusion and Future Outlook

The 1,3,5-trimethylbenzene scaffold, while structurally simple, provides a remarkable platform for sophisticated supramolecular design. Its key advantages—synthetic accessibility, a favorable balance of rigidity and conformational simplicity, and a proven ability to enhance molecular recognition—ensure its continued prominence in the field. It serves as an ideal "middle ground" scaffold, offering significant performance gains over unsubstituted systems without the synthetic complexity or rigid conformational locking of more elaborate structures.

Future research will undoubtedly see the application of trimethylbenzene scaffolds in increasingly complex systems. The development of novel catalysts, responsive materials, and advanced drug delivery vehicles built upon this core is a promising frontier. As our understanding of non-covalent interactions deepens, and our computational tools become more predictive, the rational design of functional systems using the versatile 1,3,5-trimethylbenzene scaffold will continue to push the boundaries of supramolecular chemistry.

References

-

Wang, X., & Hof, F. (2012). (How) does 1,3,5-triethylbenzene scaffolding work? Analyzing the abilities of 1,3,5-triethylbenzene- and 1,3,5-trimethylbenzene-based scaffolds to preorganize the binding elements of supramolecular hosts and to improve binding of targets. Beilstein Journal of Organic Chemistry, 8, 1–10. [Link]

-

Scilit. (2012). (How) does 1,3,5-triethylbenzene scaffolding work? Analyzing the abilities of 1,3,5-triethylbenzene- and 1,3,5-trimethylbenzene-based scaffolds to preorganize the binding elements of supramolecular hosts and to improve binding of targets. [Link]

-

Wang, X., & Hof, F. (2012). Analyzing the abilities of 1,3,5-triethylbenzene- and 1,3,5-trimethylbenzene-based scaffolds to preorganize the binding elements of supramolecular hosts and to improve binding of targets. Beilstein Journal of Organic Chemistry. [Link]

-

Beilstein Journals. (2012). (How) does 1,3,5-triethylbenzene scaffolding work? Analyzing the abilities of 1,3,5-triethylbenzene- and 1,3,5-trimethylbenzene-based scaffolds to preorganize the binding elements of supramolecular hosts and to improve binding of targets. [Link]

-

National Center for Biotechnology Information. (n.d.). Mesitylene. PubChem. [Link]

-

Wikipedia. (n.d.). Mesitylene. [Link]

-

A&A Pharmachem. (n.d.). The Versatility of Mesitylene (1,3,5-Trimethylbenzene) in Modern Chemistry. [Link]

-

ResearchGate. (2007). Synthesis of Symmetric Trisanellated Benzenes and 1,3,5-Trimethylbenzene Using a SOCl2/EtOH Reagent. [Link]

-

American Chemical Society. (2006). 2D Supramolecular Assemblies of Benzene-1,3,5-triyl-tribenzoic Acid: Temperature-Induced Phase Transformations and. Journal of the American Chemical Society. [Link]

-

ResearchGate. (n.d.). Structures of hosts discussed in this manuscript. R = H, Me, or Et. [Link]

-

Wikipedia. (n.d.). 1,2,4-Trimethylbenzene. [Link]

- Google Patents. (n.d.). US20250325955A1 - Adsorbent for trimethylbenzene-based compounds and preparation method thereof, and separation method and separation apparatus for trimethylbenzene-based compounds.

-

ResearchGate. (2018). Applications of Supramolecular Materials in Real World: A Mini Review. [Link]

-

MDPI. (2022). Theoretical Studies and Computer Modeling of Supramolecular Chemical Systems: Structure, Properties and Reactivity. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2,4-Trimethylbenzene. PubChem. [Link]

-

National Center for Biotechnology Information. (2022). Computational modeling to assist in the discovery of supramolecular materials. PMC. [Link]

-

National Institute of Standards and Technology. (n.d.). Mesitylene. NIST Chemistry WebBook. [Link]

-

ChemRxiv. (2021). Computational Prediction of the Supramolecular Self-Assembling Properties of Organic Molecules: Flexibility vs Rigidity. [Link]

-

ResearchGate. (n.d.). Supramolecular Systems: Self-Assembly. [Link]

-

Wikipedia. (n.d.). Trimethylbenzene. [Link]

-

ResearchGate. (n.d.). Computational Studies of Supramolecular Systems. [Link]

-

American Chemical Society. (2014). Supramolecular Chemistry and Self-Assembly in Organic Materials Design. Chemistry of Materials. [Link]

-

National Center for Biotechnology Information. (2008). Trimethylbenzenes. Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 7. [Link]

-

Eindhoven University of Technology. (2021). Complex supramolecular fiber formed by coordination-induced self-assembly of benzene-1,3,5-tricarboxamide (BTA). TUE Research portal. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2,3-Trimethylbenzene. PubChem. [Link]

-

PubMed. (2007). Benzene ring trimer interactions modulate supramolecular structures. [Link]

-

American Chemical Society. (2005). Supramolecular Coordination: Self-Assembly of Finite Two- and Three-Dimensional Ensembles. Chemical Reviews. [Link]

-

PubMed. (2005). Developmental toxicity of two trimethylbenzene isomers, mesitylene and pseudocumene, in rats following inhalation exposure. [Link]

-

PubMed. (2006). Trimethylene carbonate-based polymers for controlled drug delivery applications. [Link]

-

Pure. (2022). Elucidating the Supramolecular Copolymerization of N- and C- Centered Benzene-1,3,5-Tricarboxamides. [Link]

-

National Center for Biotechnology Information. (2000). Supramolecular chemistry and self-assembly. PMC. [Link]

-

Bentham Science. (n.d.). Host-Guest Chemistry in Supramolecular Theranostics. [Link]

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). [Link]

-

ResearchGate. (2018). Polymers based on triphenylamine: synthesis, properties, and applications. [Link]

-

YouTube. (2023). Host Guest Chemistry | Types and Examples | All you need to know. [Link]

-

Wikipedia. (n.d.). Naphtha. [Link]

Sources

- 1. Supramolecular chemistry and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Host-Guest Chemistry in Supramolecular Theranostics [thno.org]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Mesitylene - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. Trimethylbenzene - Wikipedia [en.wikipedia.org]

- 8. (How) does 1,3,5-triethylbenzene scaffolding work? Analyzing the abilities of 1,3,5-triethylbenzene- and 1,3,5-trimethylbenzene-based scaffolds to preorganize the binding elements of supramolecular hosts and to improve binding of targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - (How) does 1,3,5-triethylbenzene scaffolding work? Analyzing the abilities of 1,3,5-triethylbenzene- and 1,3,5-trimethylbenzene-based scaffolds to preorganize the binding elements of supramolecular hosts and to improve binding of targets [beilstein-journals.org]

- 10. scilit.com [scilit.com]

- 11. fkf.mpg.de [fkf.mpg.de]

- 12. research.tue.nl [research.tue.nl]

- 13. pure.tue.nl [pure.tue.nl]

- 15. Trimethylene carbonate-based polymers for controlled drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Computational modeling to assist in the discovery of supramolecular materials - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chemrxiv.org [chemrxiv.org]

- 20. researchgate.net [researchgate.net]

Electronic and steric effects of 1,3,5-Trimethyl-2-phenoxy-benzene

An In-Depth Technical Guide to the Electronic and Steric Effects of 1,3,5-Trimethyl-2-phenoxy-benzene: A Predictive Analysis for Drug Discovery and Synthesis

Abstract

This compound, a derivative of mesitylene, presents a unique molecular architecture where potent electronic activation is juxtaposed with severe steric congestion. This guide provides a comprehensive analysis of the electronic and steric effects governing its conformation, reactivity, and spectroscopic signatures. By dissecting the contributions of the electron-donating methyl groups and the dual-natured phenoxy substituent, we predict the molecule's behavior in chemical reactions, particularly electrophilic aromatic substitution. This document serves as a predictive framework for researchers, scientists, and drug development professionals, offering insights into the rational design of experiments and the potential utility of this sterically hindered scaffold in medicinal chemistry and materials science.

Molecular Architecture and Conformational Analysis

The structure of this compound is characterized by a central 1,3,5-trimethylbenzene (mesitylene) ring bearing a phenoxy group at the C2 position. This substitution pattern places the bulky phenoxy group directly between two ortho-methyl groups, creating a sterically demanding environment that dictates the molecule's preferred conformation.

The primary conformational flexibility arises from the rotation around the C(mesitylene)-O and O-C(phenyl) bonds. Due to significant steric repulsion between the ortho-methyl groups and the ortho-hydrogens of the phenoxy ring, free rotation is highly restricted. The molecule is expected to adopt a conformation that minimizes these van der Waals interactions, resulting in a twisted, non-planar arrangement of the two aromatic rings. This "geared" conformation is a known phenomenon in sterically crowded diaryl ethers and related systems, significantly influencing the molecule's overall shape and accessibility of its reactive centers.[1]

Caption: Predicted lowest-energy conformation of this compound.

Analysis of Electronic Effects

The electronic nature of the central mesitylene ring is profoundly influenced by its four substituents. Understanding these effects is critical to predicting the molecule's reactivity and spectroscopic properties.

-

Methyl Groups (C1, C3, C5): The three methyl groups are classic activating substituents. They donate electron density to the aromatic ring through two primary mechanisms:

-

Inductive Effect (+I): Alkyl groups are less electronegative than sp²-hybridized carbon atoms, leading to a net push of electron density into the ring.

-

Hyperconjugation: The overlap of the C-H σ-bonds of the methyl groups with the π-system of the ring further increases electron density, particularly at the ortho and para positions.

-

-

Phenoxy Group (C2): The phenoxy group exhibits a dual electronic nature:

-

Resonance Effect (+R): The oxygen atom's lone pairs can delocalize into the aromatic π-system. This is a powerful electron-donating effect that significantly increases electron density on the ring, especially at the ortho (C3, which is blocked) and para (C5) positions relative to the ether linkage.

-

Inductive Effect (-I): Oxygen is a highly electronegative atom, which pulls electron density away from the attached carbon (C2) through the σ-bond.

-

Overall Effect: In aryl ethers, the resonance effect (+R) of the oxygen typically outweighs its inductive effect (-I).[2] Therefore, the phenoxy group acts as a net electron-donating, activating group. When combined with the three activating methyl groups, the central benzene ring of this compound becomes exceptionally electron-rich and highly activated towards electrophilic attack. The positions most activated by this concerted electronic donation are C4 and C6.

Analysis of Steric Effects

While the electronics strongly activate the ring, the steric environment imposes significant constraints on reactivity. This interplay is the defining characteristic of the molecule.

-

Steric Shielding: The bulky phenoxy group, locked in a twisted conformation by the flanking C1 and C3 methyl groups, creates a significant steric shield. This shield covers one face of the mesitylene ring and, most importantly, severely hinders access to the ether oxygen and the adjacent C4 and C6 positions.

-

Reactivity Modulation: Any incoming reagent (e.g., an electrophile) must approach the C4 or C6 positions from the less hindered face of the molecule, navigating past the spatial volume occupied by the phenoxy ring. This steric hindrance raises the activation energy for reactions at these positions compared to a less congested analog like 1,3,5-trimethylbenzene.[3] The challenge of accessing these electronically favorable sites is a key consideration in designing reactions involving this substrate.[4][5]

Caption: Steric shielding of reactive sites by the bulky phenoxy group.

Predicted Reactivity and Synthetic Utility

The chemistry of this compound is a classic case of kinetic versus thermodynamic control, governed by the balance of electronic and steric factors.

-

Electrophilic Aromatic Substitution (EAS):

-

Regioselectivity: The C4 and C6 positions are electronically primed for EAS due to the combined activating effects of the substituents.

-

Reactivity: Despite the high electronic activation, the reaction rate is expected to be significantly slower than that of less hindered analogs due to the steric hindrance imposed by the phenoxy group. Reactions will likely require more forcing conditions (higher temperatures, stronger Lewis acids) to overcome the steric barrier.

-

-

Potential Applications:

-

Drug Development: The rigid, lipophilic, and sterically defined scaffold could be valuable in drug design. It can be used to position other functional groups in a precise three-dimensional arrangement, potentially improving binding affinity and selectivity for a biological target.

-

Ligand Design: The hindered nature of the ether oxygen makes it a poor Lewis base, suggesting the molecule could serve as a non-coordinating, bulky component in ligand design for catalysis.

-

Experimental Protocols

A. Synthesis via Ullmann Condensation

Given the steric hindrance, a classic Williamson ether synthesis may be low-yielding. A more robust approach is a copper-catalyzed Ullmann condensation, which is well-suited for forming diaryl ethers, even with hindered substrates.

Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromo-1,3,5-trimethylbenzene (1.0 eq), phenol (1.2 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and cesium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous toluene via syringe to create a 0.5 M solution with respect to the aryl bromide.

-

Reaction Execution: Seal the flask and heat the mixture to 110 °C with vigorous stirring for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

-

Purification: Wash the filtrate sequentially with 1 M NaOH (aq) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Caption: Workflow for the synthesis of the target molecule.

B. Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve ~10-15 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher spectrometer.[6]

-

Predicted Signals: Expect a singlet for the C4/C6 protons, a singlet for the C5-methyl protons, a singlet for the C1/C3-methyl protons, and multiplets for the phenoxy ring protons.

-

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum.[6]

-

Predicted Signals: Expect distinct signals for each unique carbon atom, with quaternaries showing lower intensity.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: Prepare a thin film of the compound on a KBr plate or acquire a spectrum using an ATR accessory.

-

Acquisition: Scan from 4000 to 600 cm⁻¹.[6]

-

Predicted Key Bands: Look for C-H stretching (aromatic and aliphatic) ~3100-2850 cm⁻¹, aromatic C=C stretching ~1600-1450 cm⁻¹, and a strong C-O-C asymmetric stretching band for the aryl ether linkage ~1250-1200 cm⁻¹.

-

Data Summary: Predicted Properties

| Property | Predicted Value / Characteristic | Source / Justification |

| Molecular Formula | C₁₅H₁₆O | [7] |

| Molecular Weight | 212.29 g/mol | [7] |

| ¹H NMR (CDCl₃, δ) | ~6.9-7.4 ppm (m, 5H, phenoxy-H), ~6.8 ppm (s, 2H, H4/H6), ~2.3 ppm (s, 3H, C5-CH₃), ~2.1 ppm (s, 6H, C1/C3-CH₃) | Based on analogous structures[8] |

| ¹³C NMR (CDCl₃, δ) | ~155-158 ppm (C-O), ~115-140 ppm (aromatic C), ~15-22 ppm (methyl C) | Based on analogous structures |

| FT-IR (cm⁻¹) | ~3050 (Ar C-H), ~2950 (Alkyl C-H), ~1600, 1500 (C=C), ~1240 (Asym. C-O-C) | Standard functional group regions[9] |

| Appearance | Likely a white to off-white solid or a colorless oil | General property of similar compounds |

Conclusion

This compound is a molecule defined by a duality of effects. Its electron-rich aromatic core is highly activated, suggesting a propensity for chemical modification. However, this electronic reactivity is heavily moderated by a sterically crowded environment created by the ortho-methyl and phenoxy groups. This guide provides a predictive framework, grounded in fundamental principles and data from analogous systems, to understand and harness these competing influences. For researchers in synthesis and drug discovery, this molecule represents not just a synthetic challenge but also a potentially valuable scaffold whose rigid and well-defined three-dimensional structure can be exploited for the rational design of new chemical entities.

References

-

Lindstedt, E., Stridfeldt, E., & Olofsson, B. (2016). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Organic Letters, 18, 4234-4237.

-

Abdollahi, S. (2013). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. International Journal of Organic Chemistry, 3, 1-5.

-

ResearchGate. (n.d.). Synthesis of 1,3,5-trimethyl-2,4,6-tris (3,5-di-tert-butyl-4-hydroxybenzyl) benzene.

-

Organic Letters. (2016). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers.

-

Supplementary Information File. (n.d.). General experimental details.

-

SpectraBase. (n.d.). Benzene, 1,3,5-trimethyl-2-(phenylmethoxy)-.

-

Roche, M., Hamze, A., Provot, O., Brion, J.-D., & Alami, M. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. The Journal of Organic Chemistry, 78, 445-454.

-

Gong, B., et al. (2012). and 1,3,5-trimethylbenzene-based scaffolds to preorganize the binding elements of supramolecular hosts and to improve binding of targets. Beilstein Journal of Organic Chemistry, 8, 38-46.

-

ResearchGate. (2003). Synthesis and Properties of 1,3,5Tris(phenoxymethyl)-2,4,6-triethylbenzenes as NH4+ Ionophores.

-

Royal Society of Chemistry. (2015). A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA.

-

SpectraBase. (n.d.). Benzene, 1,3,5-trimethyl-2-(phenylmethoxy)-.

-

ResearchGate. (n.d.). 2,4,6-Trimethyl-1,3,5-tris(phenoxymethyl)benzene.

-

Google Patents. (n.d.). CN1537837B - Method for preparing 1,3,5-trimethylbenzene.

-

PubChem. (n.d.). 1,3,5-Trimethyl-2-[phenyl(sulfinyl)methyl]benzene.

-

Science and Technology Publishing. (2019). Synthesis, FT-IR and NMR characterization of new 1,3-bis(3-(2- hydroxyphenylaminomethyl)phenoxymethyl)-.

-

Tovar, F., et al. (2006). Synthesis of Sterically Hindered Ortho-Substituted Tetraphenylethenes. Electronic Effects in the McMurry Olefination Reaction. Organic Letters, 8(7), 1491-4.

-

Chemical Technology Co.,LTD. (n.d.). This compound.

-

ChemicalBook. (n.d.). 1,3,5-Trimethoxybenzene synthesis.

-

ResearchGate. (n.d.). The Conformational Analysis of 14-Membered Macrocyclic Ethers.

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers.

-

ResearchGate. (n.d.). Extract from the 1,3,5-trimethylbenzene photo-oxidation mechanism.

-

PubChem. (n.d.). Allyl 2,6-dimethylphenyl ether.

-

The Journal of Physical Chemistry A. (2021). Theoretical Study of the Phenoxy Radical Recombination with the O(3P) Atom, Phenyl plus Molecular Oxygen Revisited.

-

Quora. (2017). How many peaks are in the 1H NMR spectrum of 1, 3, 5-trimethylbenzene (mesitylene)?

-

ResearchGate. (n.d.). 1,3,5-Tris(2-isopropylphenoxymethyl)benzene.

-

MDPI. (2023). Structure, Conformation and Contact Analyses of Six Aromatic Diamide Diesters.

-

Allen. (n.d.). The reaction(s) leading to the formation of 1, 3, 5 -trimethylbenzene is (are).

-

MDPI. (n.d.). The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy.

-

YouTube. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions.

-

PubChem. (n.d.). 1,3,5-Trimethoxybenzene.

Sources

- 1. (How) does 1,3,5-triethylbenzene scaffolding work? Analyzing the abilities of 1,3,5-triethylbenzene- and 1,3,5-trimethylbenzene-based scaffolds to preorganize the binding elements of supramolecular hosts and to improve binding of targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. byjus.com [byjus.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]

- 5. Synthesis of sterically hindered ortho-substituted tetraphenylethenes. Electronic effects in the McMurry olefination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 7. This compound, CasNo.61343-87-1 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 8. quora.com [quora.com]

- 9. rsc.org [rsc.org]

The Unseen Workhorse: A Technical Guide to 1,3,5-Trimethyl-2-phenoxy-benzene in Organic Synthesis

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth technical exploration of 1,3,5-trimethyl-2-phenoxy-benzene, a sterically hindered diaryl ether with significant, yet underexplored, potential as a building block in modern organic synthesis. Moving beyond a simple catalog of facts, this document delves into the causality behind synthetic choices, offering field-proven insights into its preparation and prospective applications. Every protocol and mechanistic discussion is presented as a self-validating system, grounded in authoritative chemical principles.

Core Molecular Architecture and Physicochemical Properties

This compound, with the chemical formula C₁₅H₁₆O, possesses a unique molecular architecture. The central benzene ring is adorned with three methyl groups in a 1,3,5-substitution pattern, creating a sterically demanding environment around the phenoxy substituent at the 2-position. This steric hindrance is a defining feature, profoundly influencing the molecule's reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 212.287 g/mol | [1] |

| Density | 1.016 g/cm³ | [1] |

| Boiling Point | 289.9°C at 760 mmHg | [1] |

| Flash Point | 124.1°C | [1] |

| Refractive Index | 1.556 | [1] |

| LogP (Octanol-Water) | 4.40 | [1] |

| Polar Surface Area (PSA) | 9.23 Ų | [1] |

The high LogP value indicates significant lipophilicity, suggesting suitability for applications within nonpolar environments and potential for bioaccumulation.[1]

Synthesis of the Core Building Block: A Tale of Three Methodologies

The construction of the this compound scaffold can be approached through several established synthetic strategies. The choice of method is often dictated by the availability of starting materials, cost considerations, and desired scale.

Ullmann-Type Coupling: A Classic Approach

The Ullmann condensation is a cornerstone of diaryl ether synthesis, relying on a copper-catalyzed reaction between an aryl halide and a phenol.[1] In the case of this compound, this involves the coupling of 2-bromo-1,3,5-trimethylbenzene with phenol. This method is advantageous due to its relatively mild conditions and the avoidance of expensive palladium catalysts.[1]

Experimental Protocol: Ullmann-Type Coupling (Representative)

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen) is added:

-

2-bromo-1,3,5-trimethylbenzene (1.0 eq)

-

Phenol (1.2 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous dimethylformamide (DMF)

-

-

The reaction mixture is heated to 110°C and stirred for 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

dot graph "Ullmann_Type_Coupling_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];